4-(Aminomethyl)-N,N-diphenylaniline
Description
Contextualization of N,N-Diphenylaniline Derivatives in Chemical Science
N,N-Diphenylaniline, a derivative of aniline (B41778) with two phenyl groups attached to the nitrogen atom, serves as a fundamental scaffold in organic chemistry. wikipedia.org Its derivatives are a diverse class of compounds that have garnered significant attention due to their versatile electronic and structural properties. Historically, diphenylamine (B1679370) itself has been utilized as an antioxidant and in the manufacturing of dyes. wikipedia.org The core structure of N,N-diphenylaniline provides a robust platform for functionalization, allowing chemists to tailor its characteristics for specific applications. The introduction of various substituents onto the phenyl rings or the nitrogen atom can modulate its electronic nature, solubility, and reactivity. This adaptability has led to the investigation of N,N-diphenylaniline derivatives in a wide array of research areas, including the development of redox indicators, and as building blocks for more complex molecular architectures. wikipedia.orgrsc.org
Strategic Importance of Aminomethyl Functionality in Organic Synthesis and Materials Design
The aminomethyl group (–CH₂NH₂) is a key functional group in organic chemistry, prized for its ability to impart specific properties to a molecule and to serve as a reactive handle for further chemical transformations. Its presence can enhance the solubility of a compound in aqueous media, a crucial factor in biological and some industrial applications. Furthermore, the primary amine within the aminomethyl group is nucleophilic and basic, making it a versatile site for a variety of chemical reactions. researchgate.net This reactivity is harnessed in the synthesis of more complex molecules, including pharmaceuticals and materials with specialized functions. In materials science, the aminomethyl group can be used to anchor molecules to surfaces or to create cross-linked polymer networks, thereby influencing the macroscopic properties of the material. The strategic incorporation of this functionality is a common tactic in the design of new drugs, catalysts, and advanced materials. bohrium.commdpi.com
Research Trajectories for 4-(Aminomethyl)-N,N-diphenylaniline
The compound this compound, which combines the N,N-diphenylaniline core with a strategically placed aminomethyl group, is an area of growing research interest. Current investigations are exploring its potential in several advanced applications. One significant trajectory is its use as an intermediate in the synthesis of novel conjugated polymers and supramolecular structures. researchgate.net The presence of both the electron-rich diphenylamine moiety and the reactive aminomethyl group makes it a versatile building block for creating materials with interesting photophysical and electronic properties. Additionally, research is delving into its potential applications in medicinal chemistry, where the diphenylamine scaffold has been explored for antimicrobial and other therapeutic activities. nih.govnih.gov The aminomethyl group, in this context, can be crucial for modulating biological activity and pharmacokinetic properties. nih.gov
Scope and Objectives of Academic Inquiry on this compound
The primary objective of academic inquiry into this compound is to fully elucidate its chemical properties, develop efficient synthetic routes, and explore its potential applications. A key focus is on understanding the interplay between the N,N-diphenylaniline core and the aminomethyl substituent. This includes studying how the aminomethyl group influences the electronic properties of the diphenylamine system and vice versa.
Researchers are also focused on leveraging the reactivity of the aminomethyl group to synthesize a variety of derivatives and polymers. The goals of these synthetic efforts are to create new materials with tailored optical, electronic, and biological properties. Characterization of these new compounds and materials, using techniques such as spectroscopy and electrochemistry, is a critical component of this research.
Structure
3D Structure
Properties
Molecular Formula |
C19H18N2 |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
4-(aminomethyl)-N,N-diphenylaniline |
InChI |
InChI=1S/C19H18N2/c20-15-16-11-13-19(14-12-16)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,15,20H2 |
InChI Key |
ADIVRLZPPKXRMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CN |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 4 Aminomethyl N,n Diphenylaniline and Its Analogues
Retrosynthetic Analysis and Strategic Bond Disconnections
Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com For 4-(Aminomethyl)-N,N-diphenylaniline, the primary disconnections involve the carbon-nitrogen bonds of the diphenylamine (B1679370) core and the carbon-carbon or carbon-nitrogen bond of the aminomethyl group.
Two main retrosynthetic pathways can be envisioned:
Pathway A: Late-stage introduction of the aminomethyl group. This strategy focuses on first constructing the N,N-diphenylaniline core. The key disconnection is the C-N bond of the diarylamine, leading back to aniline (B41778) and a substituted benzene (B151609) derivative. The aminomethyl group can be introduced from a precursor functional group, such as a nitrile or a nitro group, on one of the aromatic rings. For instance, a C-N bond disconnection of the diphenylamine core leads to aniline and a para-substituted aminomethyl aniline derivative. A further disconnection of the aminomethyl group via a functional group interconversion (FGI) suggests precursors like 4-cyano-N,N-diphenylaniline or 4-nitro-N,N-diphenylaniline.
Pathway B: Early introduction of the aminomethyl precursor. In this approach, one of the starting materials already contains the aminomethyl moiety or a precursor. The primary disconnection is still the C-N bond of the diphenylamine. This would involve coupling diphenylamine with a para-substituted benzyl (B1604629) halide or coupling an aniline derivative bearing the aminomethyl group with a halobenzene. For example, a disconnection could lead to diphenylamine and a 4-(halomethyl)aniline derivative, or to aniline and a 4-(aminomethyl)halobenzene derivative.
Precursor Synthesis and Functional Group Transformations
The chosen retrosynthetic pathway dictates the necessary precursor molecules. A common strategy involves the synthesis of a functionalized aniline or benzene derivative that can be later converted to the aminomethyl group.
A key precursor could be 4-nitro-N,N-diphenylaniline. This can be synthesized via nucleophilic aromatic substitution or cross-coupling reactions. The nitro group can then be reduced to an amino group, and further transformations can lead to the target molecule.
Another viable precursor is 4-cyano-N,N-diphenylaniline. The cyano group can be readily reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The synthesis of 4-cyano-N,N-diphenylaniline can be achieved through palladium-catalyzed cyanation of 4-halo-N,N-diphenylaniline or through a Sandmeyer reaction on 4-amino-N,N-diphenylaniline.
Functional group transformations are crucial for converting precursor groups into the final aminomethyl moiety. The most common transformations include:
Reduction of a nitrile: The conversion of a cyano group (-CN) to an aminomethyl group (-CH₂NH₂) is a reliable transformation, typically achieved with powerful reducing agents like LiAlH₄. libretexts.org
Reduction of a nitro group: A nitro group (-NO₂) can be reduced to a primary amine (-NH₂) using various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Fe/HCl, SnCl₂). libretexts.org The resulting aniline can then be further functionalized.
Reductive amination: An aldehyde or ketone can be converted to an amine in the presence of an amine and a reducing agent. libretexts.orgyoutube.commasterorganicchemistry.com This is particularly useful for introducing secondary or tertiary amines. For the synthesis of this compound, reductive amination of 4-formyl-N,N-diphenylaniline with ammonia (B1221849) would be a direct approach. libretexts.orglibretexts.org
C-N Bond Formation Strategies for Diphenylamine Core Elaboration
The formation of the central C-N bond in the diphenylamine scaffold is a critical step in the synthesis. Several powerful cross-coupling reactions have been developed for this purpose.
Buchwald-Hartwig Amination Approaches
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for the formation of C-N bonds. wikipedia.orglibretexts.orgrug.nlyoutube.com It offers a broad substrate scope and high functional group tolerance. wikipedia.org The general reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org
For the synthesis of this compound precursors, this reaction can be applied in several ways:
Coupling of a 4-substituted-halobenzene (e.g., 4-bromobenzonitrile (B114466) or 4-bromonitrobenzene) with diphenylamine.
Coupling of a halobenzene with a 4-substituted-aniline.
The choice of ligand for the palladium catalyst is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are often employed to enhance the catalytic activity. youtube.com
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Product |
| Diphenylamine | 4-Bromobenzonitrile | Pd₂(dba)₃ / XPhos | NaOtBu | 4-Cyano-N,N-diphenylaniline |
| Aniline | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 4-Nitro-N,N-diphenylaniline |
Ullmann-Type Condensation Reactions
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, typically by coupling an aryl halide with an amine at elevated temperatures. nih.gov While traditional Ullmann reactions required harsh conditions, modern protocols often utilize ligands to facilitate the reaction at lower temperatures. nih.gov
This method can be employed to synthesize the diphenylamine core, for instance, by reacting an aniline with a substituted aryl halide in the presence of a copper catalyst and a base. Ligands such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine can improve the efficiency of the reaction.
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Product |
| Diphenylamine | 4-Iodonitrobenzene | CuI / 1,10-phenanthroline | K₂CO₃ | 4-Nitro-N,N-diphenylaniline |
| Aniline | 4-Bromobenzonitrile | CuI / L-proline | K₃PO₄ | 4-Cyano-N,N-diphenylaniline |
Other Catalytic Amination Protocols
Besides the Buchwald-Hartwig and Ullmann reactions, other catalytic methods can be used for C-N bond formation. Nickel-catalyzed amination has emerged as a cost-effective alternative to palladium-based systems. These reactions often employ similar principles of oxidative addition and reductive elimination.
Introduction of the Aminomethyl Moiety
The final step in many synthetic routes to this compound is the introduction of the aminomethyl group. This can be achieved through several methods, depending on the precursor.
Reduction of a Nitrile: As mentioned earlier, the reduction of 4-cyano-N,N-diphenylaniline with a strong reducing agent like LiAlH₄ in an aprotic solvent like tetrahydrofuran (B95107) (THF) would yield the target primary amine. libretexts.org
Reduction of a Nitro-derived Amide: A two-step sequence can be employed where 4-nitro-N,N-diphenylaniline is first reduced to 4-amino-N,N-diphenylaniline. This amine can then be acylated, for example with chloroacetyl chloride, followed by displacement of the chloride with an amine (e.g., ammonia) and subsequent reduction of the amide to afford the aminomethyl group.
Reductive Amination of an Aldehyde: A direct and efficient method is the reductive amination of 4-formyl-N,N-diphenylaniline. libretexts.orgmasterorganicchemistry.com This reaction involves the condensation of the aldehyde with ammonia to form an imine in situ, which is then reduced to the primary amine. libretexts.org Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used as they selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.comyoutube.com
From a Halomethyl Group: A 4-(halomethyl)-N,N-diphenylaniline derivative can serve as a precursor. This intermediate can be synthesized, for example, by the radical halogenation of 4-methyl-N,N-diphenylaniline. The subsequent reaction with an amine source, such as ammonia or a protected amine equivalent like hexamethylenetetramine (in the Delepine reaction), would furnish the aminomethyl group.
Development of Novel Synthetic Pathways
The quest for more efficient, selective, and environmentally friendly methods for synthesizing this compound and its analogues has driven the development of novel synthetic pathways. These modern approaches aim to overcome the limitations of classical methods, such as harsh reaction conditions, the use of stoichiometric and often toxic reagents, and the generation of significant waste.
1 Chemo- and Regioselective Synthesis Paradigms
Achieving high chemo- and regioselectivity is a primary goal in the synthesis of complex molecules like substituted anilines. For the synthesis of this compound, this translates to selectively introducing the aminomethyl group at the para-position of the N,N-diphenylaniline core without affecting other functional groups that may be present in more complex analogues.
Recent research has focused on the development of catalytic systems that can direct the reaction to the desired position. For instance, the use of directing groups or specific catalysts in C-H activation/functionalization reactions is a promising strategy. While direct C-H amination of arenes is an attractive and atom-economical approach, controlling regioselectivity remains a significant challenge. researchgate.net However, advancements in catalyst design, including the use of transition metal catalysts with tailored ligands, are paving the way for more selective transformations. researchgate.net
Furthermore, chemoenzymatic processes are emerging as powerful tools for selective synthesis. rsc.org Enzymes can offer exquisite selectivity under mild reaction conditions, potentially allowing for the direct and selective functionalization of the aniline core, although specific applications to this compound are still under exploration.
2 Sustainable and Green Chemistry Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes. rsc.org For the synthesis of aniline derivatives, this involves minimizing waste, using less hazardous chemicals, and employing energy-efficient processes. rsc.orgacs.org
One key area of development is the use of greener solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds. acs.org Catalytic methods are inherently greener than stoichiometric reactions as they reduce the amount of waste generated. The development of reusable heterogeneous catalysts is particularly attractive as it simplifies product purification and catalyst recovery. researchgate.net
Biocatalysis, using enzymes or whole-cell systems, offers a highly sustainable approach to amine synthesis. nih.govacs.org For example, the use of nitroreductases for the reduction of nitroaromatics to anilines operates under mild, aqueous conditions and avoids the need for heavy metal catalysts and high-pressure hydrogen gas. nih.govacs.org While not directly applied to the final aminomethylation step, the synthesis of the aniline precursor can be made significantly greener using these methods. Another sustainable approach involves the photochemical synthesis of anilines from readily available cyclohexanones and amines, bypassing the need for pre-functionalized aromatic starting materials. researchgate.net
3 Flow Chemistry Applications in Synthesis
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of fine chemicals and pharmaceuticals, including aniline derivatives. acs.orgacs.org These advantages include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling up.
In the context of synthesizing this compound, flow chemistry can be applied to various steps, such as the initial formylation or the subsequent reduction. For example, catalytic hydrogenations, which are often part of reductive amination sequences, can be performed more safely and efficiently in a flow reactor packed with a solid-supported catalyst. acs.orgresearchgate.net This setup allows for precise control of reaction parameters like temperature, pressure, and residence time, leading to higher yields and selectivities. researchgate.net
Iii. Advanced Spectroscopic and Structural Characterization Techniques
Comprehensive Vibrational Spectroscopy Investigations
Vibrational spectroscopy, including FTIR and Raman techniques, is fundamental for identifying the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation corresponding to specific molecular vibrations.
FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. For 4-(Aminomethyl)-N,N-diphenylaniline, the spectrum is expected to be dominated by vibrations from the N-H bonds of the primary amine, the C-H bonds of the aromatic rings and the methylene (B1212753) bridge, C-N bonds, and C=C bonds within the aromatic framework.
The primary amine (-NH₂) group should exhibit characteristic stretching vibrations. Typically, primary amines show two bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching, respectively. An N-H bending vibration (scissoring) is anticipated around 1650-1580 cm⁻¹.
The aromatic portions of the molecule will produce several distinct signals. The C-H stretching vibrations of the phenyl rings are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). edp-open.org The C=C stretching vibrations within the aromatic rings usually appear in the 1600-1450 cm⁻¹ region. Furthermore, the substitution pattern on the phenyl rings gives rise to characteristic C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region. The two unsubstituted phenyl rings are expected to show strong bands around 750 cm⁻¹ and 700 cm⁻¹, characteristic of monosubstituted benzene (B151609). The para-disubstituted ring should exhibit a distinct band in the 850-800 cm⁻¹ range.
The C-N stretching vibrations of the tertiary amine (N-phenyl bonds) and the primary amine (benzyl-amine bond) are expected in the 1350-1000 cm⁻¹ region. researchgate.net The aliphatic C-H stretching of the methylene (-CH₂-) bridge will likely be observed around 2925 cm⁻¹ (asymmetric) and 2855 cm⁻¹ (symmetric).
Table 1: Predicted FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H Asymmetric Stretch | Primary Amine (-NH₂) | ~3400 |
| N-H Symmetric Stretch | Primary Amine (-NH₂) | ~3300 |
| C-H Aromatic Stretch | Phenyl Rings | 3100-3000 |
| C-H Aliphatic Stretch | Methylene (-CH₂-) | 2925, 2855 |
| N-H Bending (Scissoring) | Primary Amine (-NH₂) | 1650-1580 |
| C=C Aromatic Stretch | Phenyl Rings | 1600-1450 |
| C-N Stretch | Tertiary & Primary Amine | 1350-1000 |
| C-H Out-of-Plane Bend | para-Disubstituted Ring | 850-800 |
| C-H Out-of-Plane Bend | Monosubstituted Rings | ~750, ~700 |
Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be useful for confirming the structure of the aromatic backbone. Symmetrical vibrations of the phenyl rings, which may be weak in the FTIR spectrum, are often strong in the Raman spectrum. A prominent feature would be the aromatic ring-breathing vibrations, which are highly characteristic and appear in the fingerprint region around 1000 cm⁻¹. The symmetric C=C stretching bands of the aromatic rings around 1600 cm⁻¹ are also expected to be strong. The non-polar C-C bonds of the phenyl rings will also give rise to distinct Raman signals.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. By mapping the chemical environments of proton (¹H) and carbon (¹³C) nuclei, it is possible to determine the precise connectivity and stereochemistry of a molecule.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons, and the amine protons.
Aromatic Region (δ 6.8-7.5 ppm): The fourteen aromatic protons will appear in this region. The protons of the two unsubstituted phenyl rings attached to the central nitrogen are expected to show complex multiplets. Based on data for triphenylamine (B166846), these typically appear as a triplet for the para-protons, a triplet for the meta-protons, and a doublet for the ortho-protons. The four protons on the para-substituted ring are expected to form a distinct AA'BB' system, appearing as two doublets around δ 7.0-7.3 ppm. rsc.orgchemicalbook.com
Methylene Protons (-CH₂-): The two protons of the aminomethyl group are expected to appear as a singlet around δ 3.8-4.0 ppm.
Amine Protons (-NH₂): The two protons of the primary amine will likely appear as a broad singlet. Its chemical shift is highly variable and depends on concentration and solvent, but could be expected in the δ 1.5-2.5 ppm range.
Carbon (¹³C) NMR: The ¹³C NMR spectrum will provide information on all 19 carbon atoms in the molecule. Due to molecular symmetry, fewer than 19 signals may be observed. The two unsubstituted phenyl rings are equivalent, reducing the number of signals.
Aromatic Carbons (δ 115-150 ppm): The aromatic carbons will dominate this region. Based on data for triphenylamine and its derivatives, the carbon atom directly bonded to the central nitrogen (ipso-carbon) is expected around δ 147-148 ppm. rsc.orgchemicalbook.com The other aromatic carbons will resonate between δ 120-130 ppm. The substituted carbon on the para-substituted ring will have a distinct chemical shift.
Methylene Carbon (-CH₂-): The carbon of the methylene bridge is expected to resonate in the aliphatic region, likely around δ 45-50 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -CH₂- | ~3.9 (s, 2H) | ~48 |
| -NH₂ | 1.5-2.5 (br s, 2H) | - |
| C1' (para-subst. ring) | - | ~147 |
| C2', C6' (para-subst. ring) | ~7.2 (d) | ~130 |
| C3', C5' (para-subst. ring) | ~7.0 (d) | ~125 |
| C4' (para-subst. ring) | - | ~135 |
| C1'' (unsubst. rings) | - | ~148 |
| C2'', C6'' (unsubst. rings) | ~7.1 (d) | ~129 |
| C3'', C5'' (unsubst. rings) | ~7.3 (t) | ~124 |
| C4'' (unsubst. rings) | ~7.0 (t) | ~123 |
Note: Predicted values are based on analogous structures and general NMR principles. 's' denotes singlet, 'd' doublet, 't' triplet, 'br' broad.
2D NMR experiments are essential to unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure. emerypharma.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. rsc.org It would show correlations between the adjacent aromatic protons on each ring, helping to trace the connectivity within each phenyl group. For instance, the ortho protons of the unsubstituted rings would show a correlation to the meta protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). activebiopharma.com It would definitively link each proton signal to its attached carbon. For example, the methylene proton signal at ~δ 3.9 ppm would show a cross-peak with the carbon signal at ~δ 48 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. activebiopharma.com This is crucial for connecting the different fragments of the molecule. For example, the methylene protons (-CH₂) should show a correlation to the quaternary carbon of the central nitrogen (C1'') and to the C4' carbon of its own ring, confirming the link between the aminomethyl group and the triphenylamine core.
Solid-state NMR (ssNMR) provides information about the structure, packing, and dynamics of molecules in the solid state. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors like chemical shift anisotropy (CSA) and dipolar couplings. nih.gov
For this compound, ssNMR could be used to study polymorphism, which is the ability of a substance to exist in different crystalline forms. Different polymorphs would yield distinct ssNMR spectra due to differences in their crystal lattice and intermolecular interactions. edp-open.org Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions and obtain higher resolution spectra. Cross-Polarization (CP-MAS) experiments can enhance the signal of low-abundance nuclei like ¹³C. By analyzing the ¹³C ssNMR spectrum, one could determine the number of crystallographically inequivalent molecules in the unit cell and gain insights into the conformation of the phenyl rings and the aminomethyl group in the solid state.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool in chemical analysis, offering high sensitivity and detailed structural information from minute sample quantities.
High-Resolution Mass Spectrometry (HRMS)
To ascertain the precise elemental composition of this compound, High-Resolution Mass Spectrometry (HRMS) would be the method of choice. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass.
For this compound (C₁₉H₁₈N₂), the theoretical exact mass would be calculated and compared against the experimentally determined value. The close agreement between the theoretical and measured mass would provide unequivocal confirmation of the compound's elemental formula.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar and thermally labile molecules, such as those containing amine functionalities. In a typical ESI-MS experiment for this compound, the sample would be dissolved in a suitable solvent and introduced into the mass spectrometer. The ESI source would generate protonated molecules, [M+H]⁺, which would then be detected.
Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. In this setup, the [M+H]⁺ ion would be isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its structural connectivity. For instance, characteristic cleavages around the aminomethyl group and the diphenylamine (B1679370) core would be expected.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify individual components of a mixture. For the purity assessment of a synthesized sample of this compound, a small amount would be injected into the gas chromatograph. The compound would travel through a capillary column and separate from any impurities based on its volatility and interaction with the column's stationary phase.
As the separated components exit the GC column, they enter the mass spectrometer, which records a mass spectrum for each. The retention time from the GC provides one level of identification, while the mass spectrum offers definitive structural confirmation. The integration of the peak corresponding to this compound in the gas chromatogram would allow for a quantitative assessment of its purity.
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction techniques are paramount for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Crystallography Studies
To obtain an unambiguous determination of the molecular structure of this compound, single crystal X-ray crystallography would be the gold standard. This technique requires the growth of a high-quality single crystal of the compound. The crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays.
The diffraction pattern produced by the interaction of X-rays with the crystal's electron density is collected and analyzed. Sophisticated computer software is then used to solve the crystal structure, providing precise atomic coordinates, bond lengths, bond angles, and torsional angles. This data would reveal the conformation of the diphenylamine moiety, the orientation of the aminomethyl group, and any intermolecular interactions, such as hydrogen bonding, present in the crystal lattice.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely ground powder of the material is used. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample.
For this compound, PXRD would be used to confirm the phase purity of a synthesized batch, identify different polymorphic forms if they exist, and monitor phase transitions under varying conditions. Each crystalline form of a compound produces a unique PXRD pattern, characterized by a specific set of diffraction peak positions and intensities.
Electronic and Photophysical Spectroscopic Probes
The electronic and photophysical properties of a molecule are governed by how it interacts with light. Spectroscopic techniques such as UV-Vis absorption, fluorescence, and phosphorescence spectroscopy are pivotal in mapping the electronic transitions and de-excitation pathways of a compound. Furthermore, time-resolved spectroscopy provides invaluable insights into the dynamics of excited states, which is crucial for applications in optoelectronics and sensor technology.
UV-Vis absorption spectroscopy is a primary technique used to determine the electronic absorption characteristics of a molecule. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. For compounds based on the triphenylamine scaffold, absorption spectra typically exhibit intense bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic system.
While no specific UV-Vis absorption data for this compound has been reported, studies on analogous triphenylamine derivatives offer predictive insights. For instance, triphenylamine itself and its various substituted derivatives generally show strong absorption maxima below 350 nm. The introduction of an aminomethyl group at the para position of one of the phenyl rings is not expected to dramatically shift the primary absorption bands, though subtle solvatochromic effects might be observed in different solvents due to the polar nature of the aminomethyl group.
Table 3.5.1: Hypothetical UV-Vis Absorption Data for this compound in Different Solvents
| Solvent | Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) |
| Hexane | Data not available | Data not available |
| Dichloromethane | Data not available | Data not available |
| Acetonitrile (B52724) | Data not available | Data not available |
| Methanol | Data not available | Data not available |
Note: This table is a placeholder to illustrate the type of data that would be presented. No experimental data is currently available in the public domain for this compound.
Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited singlet state to its ground state. Phosphorescence is a similar process but involves a transition from an excited triplet state. Many triphenylamine derivatives are known to be fluorescent, with emission properties that are often sensitive to the solvent environment and the nature of their substituents.
The aminomethyl group in this compound could potentially influence its fluorescence properties. The lone pair of electrons on the nitrogen atom of the aminomethyl group might participate in intramolecular charge transfer (ICT) processes, which can significantly affect the emission wavelength and quantum yield. In polar solvents, an ICT state could be stabilized, leading to a red-shifted emission compared to nonpolar solvents.
Phosphorescence is typically weaker and has a longer lifetime than fluorescence and is often only observable at low temperatures or in deoxygenated solutions. No phosphorescence data for this compound has been documented.
Table 3.5.2: Hypothetical Photoluminescence Data for this compound
| Solvent | Excitation (λex, nm) | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (ΦF) | Phosphorescence Maximum (λph, nm) |
| Cyclohexane | Data not available | Data not available | Data not available | Data not available |
| Toluene | Data not available | Data not available | Data not available | Data not available |
| Tetrahydrofuran (B95107) | Data not available | Data not available | Data not available | Data not available |
| Acetonitrile | Data not available | Data not available | Data not available | Data not available |
Note: This table is a placeholder to illustrate the type of data that would be presented. No experimental data is currently available in the public domain for this compound.
Time-resolved spectroscopy techniques, such as time-correlated single-photon counting (TCSPC) or transient absorption spectroscopy, are employed to measure the lifetimes of excited states and to follow the pathways of their decay. These measurements are critical for understanding the kinetics of photophysical processes like fluorescence, intersystem crossing, and internal conversion.
For a molecule like this compound, time-resolved fluorescence spectroscopy would provide the lifetime of the excited singlet state (τF). This parameter, in conjunction with the fluorescence quantum yield, allows for the calculation of the radiative and non-radiative decay rate constants. Transient absorption spectroscopy could potentially identify the formation of triplet states or other transient species.
Given the absence of published research on the photophysical properties of this compound, no experimental data on its excited-state dynamics are available.
Table 3.5.3: Hypothetical Excited State Lifetime Data for this compound
| Solvent | Fluorescence Lifetime (τF, ns) |
| Dichloromethane | Data not available |
| Acetonitrile | Data not available |
| Methanol | Data not available |
Note: This table is a placeholder to illustrate the type of data that would be presented. No experimental data is currently available in the public domain for this compound.
Theoretical and Computational Investigations of this compound
The study of organic molecules through theoretical and computational chemistry provides profound insights into their electronic structure and potential applications. For a compound such as this compound, which belongs to the triphenylamine family, these methods are invaluable for predicting its behavior and properties. Triphenylamine and its derivatives are widely recognized for their applications in organic electronics, owing to their unique photo-physical and electrochemical characteristics. Computational studies, therefore, play a crucial role in the rational design of new materials.
IV. Theoretical and Computational Chemistry Investigations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the geometric and electronic structure with high accuracy.
For even higher accuracy, ab initio methods, which are based on first principles without empirical parameters, can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, provide benchmark-quality data on electronic structure. For complex systems like substituted triphenylamines, these methods can be used to validate results from DFT or to study specific phenomena where DFT might be less reliable. nih.gov Investigations into related systems have utilized these high-level theories to refine understanding of their electronic behavior. nih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity and electronic properties. thaiscience.info
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and has a higher tendency to engage in chemical reactions. In triphenylamine derivatives, the HOMO is typically localized on the electron-rich triphenylamine core, while the LUMO's location can vary depending on the nature of the substituents. acs.orgmdpi.com
The introduction of electron-donating or electron-withdrawing groups can tune the HOMO-LUMO gap. For example, studies on other substituted triphenylamines have shown that strong electron-accepting groups can significantly lower the LUMO level, thereby reducing the energy gap. nih.govacs.org Conversely, electron-donating groups are expected to raise the HOMO energy level. researchgate.net In the case of this compound, the aminomethyl group would likely raise the HOMO energy, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted triphenylamine, which would enhance its reactivity and suitability for charge-transfer applications.
Table 1: Representative HOMO-LUMO Energies and Gaps for Substituted Triphenylamine Analogs
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |
| Triphenylamine | -5.31 | -2.29 | 3.02 | PBE1PBE/6-31g(d) |
| Triphenylamine Derivative 1 | -4.90 | -2.26 | 2.64 | PBE1PBE/6-31g(d) |
| Tricyanovinyltriphenylamine | - | - | 3.13 | B3LYP/6-31G(d,p) nih.govacs.org |
| Dicyanovinyltriphenylamine | - | - | 2.61 | B3LYP/6-31G(d,p) nih.govacs.org |
Note: The data in this table is derived from studies on analogous compounds and is presented to illustrate the expected range and influence of substituents. The exact values for this compound would require specific calculations.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface plots the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP map would likely show a high negative potential around the nitrogen atom of the central triphenylamine core and the nitrogen of the aminomethyl group, making these sites prone to electrophilic attack. The phenyl rings would exhibit a more complex potential distribution, influenced by the delocalization of π-electrons.
Computational methods are also powerful tools for predicting various spectroscopic properties, such as UV-Vis absorption spectra, which can then be compared with experimental data for validation. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. mdpi.com
For triphenylamine derivatives, TD-DFT calculations have successfully predicted their absorption spectra. chemrxiv.orgresearchgate.net The electronic transitions are often characterized as intramolecular charge transfer (ICT) from the electron-donating triphenylamine core to an electron-accepting part of the molecule. researchgate.net In this compound, the primary electronic transitions would likely involve the π-systems of the phenyl rings and the lone pair of the central nitrogen atom. The aminomethyl substituent would be expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted triphenylamine due to its electron-donating nature.
Iv. Theoretical and Computational Chemistry Investigations
Spectroscopic Property Prediction and Validation
Computational Vibrational and Electronic Spectra Simulation
Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in simulating the vibrational and electronic spectra of molecules like 4-(Aminomethyl)-N,N-diphenylaniline. DFT calculations, often using hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can predict the infrared (IR) and Raman spectra. nih.gov These simulations help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as the stretching and bending of C-H, N-H, and C-N bonds, as well as the vibrations of the phenyl rings.
Similarly, Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). These calculations can determine the energies of electronic transitions, such as the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition, which are crucial for understanding the photophysical properties of the molecule. For substituted triphenylamines, the introduction of electron-donating or withdrawing groups can significantly alter the HOMO-LUMO gap and, consequently, the absorption wavelengths. nih.govnih.govacs.org For instance, studies on cyano-substituted triphenylamines have shown that such substitutions lower the LUMO level, resulting in a smaller band gap and a red-shift in the absorption maximum. nih.govnih.govacs.org
Table 1: Illustrative Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| N-H Stretch | 3400-3500 | Stretching of the primary amine N-H bonds. |
| Aromatic C-H Stretch | 3000-3100 | Stretching of C-H bonds in the phenyl rings. |
| CH₂ Scissoring | 1450-1480 | Bending motion of the methylene (B1212753) group. |
| C-N Stretch | 1250-1350 | Stretching of the amine and aniline (B41778) C-N bonds. |
| Phenyl Ring Modes | 1400-1600 | In-plane stretching vibrations of the phenyl rings. |
Note: This table is illustrative and based on typical values for similar functional groups. Actual values would be obtained from specific DFT calculations for this compound.
NMR Chemical Shift and Coupling Constant Prediction
The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a powerful tool for structural elucidation. By calculating the magnetic shielding tensors of atomic nuclei (e.g., ¹H, ¹³C, ¹⁵N) in the presence of a magnetic field, it is possible to predict chemical shifts. These calculations are highly sensitive to the molecular geometry and electronic environment.
For this compound, theoretical NMR predictions can help in assigning the complex spectral features arising from the different phenyl rings and the aminomethyl group. Discrepancies between predicted and experimental shifts can indicate specific conformational preferences or intermolecular interactions in solution.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and interactions with the environment.
Conformational Analysis and Torsional Barriers
The triphenylamine (B166846) core of this compound allows for considerable conformational flexibility, primarily through the rotation of the phenyl rings around the C-N bonds. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. The propeller-like conformation of triphenylamines is a key feature, and the degree of twisting of the phenyl rings can be influenced by substituents. rsc.org
Solvent Effects on Molecular Conformation and Electronic States
The surrounding solvent can significantly influence the conformation and electronic properties of a molecule. Computational studies can model these effects using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvent models, which represent the solvent as a continuous medium. Studies on related aniline derivatives have shown that polar solvents can stabilize charge-separated states and influence molecular properties like the dipole moment and polarizability. journalirjpac.com For this compound, the polarity of the solvent could affect the orientation of the aminomethyl group and the electronic structure of the entire molecule.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain experimentally.
Transition State Identification and Energy Barrier Calculations
By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and calculate the activation energy barriers. acs.org For reactions involving this compound, such as its role in polymerization or other chemical transformations, DFT calculations can be used to model the reaction pathways. This involves locating the transition state structures connecting reactants and products and calculating the energy profile of the reaction. These calculations provide a quantitative measure of the reaction kinetics and can help in understanding the factors that control the reaction outcome.
Table 2: Illustrative Data for a Hypothetical Reaction Pathway
| Parameter | Value (kcal/mol) | Description |
| Reactant Complex Energy | 0.0 | Relative energy of the initial reactant complex. |
| Transition State Energy | +15.2 | Energy barrier for the reaction. |
| Intermediate Energy | -5.4 | Relative energy of a stable intermediate. |
| Product Complex Energy | -12.8 | Relative energy of the final product complex. |
Note: This table provides illustrative energy values for a hypothetical reaction involving this compound. Actual values would be determined through specific quantum chemical calculations for the reaction of interest.
Reaction Coordinate Mapping for Synthetic Transformations
The synthesis of functionalized triarylamine derivatives, such as this compound, involves multistep reaction sequences that can be profoundly illuminated by theoretical and computational chemistry. Reaction coordinate mapping, a cornerstone of computational chemistry, provides a detailed depiction of the energy landscape connecting reactants to products through transition states and intermediates. This analysis is crucial for understanding reaction mechanisms, predicting feasibility, and optimizing synthetic conditions.
The primary synthetic routes amenable to computational investigation for forming this compound typically involve the electrophilic substitution onto the electron-rich N,N-diphenylaniline scaffold. A common strategy is the aminomethylation reaction (a variant of the Mannich reaction), which introduces the aminomethyl group. Alternatively, a two-step process involving formylation followed by reductive amination could be employed.
Computational studies, primarily using Density Functional Theory (DFT), can model these transformations. The process begins by identifying the ground-state geometries of the reactants, for instance, N,N-diphenylaniline and the aminomethylating agent (e.g., an iminium ion pre-formed from formaldehyde (B43269) and a secondary amine). The potential energy surface (PES) is then explored to locate the transition state (TS) for the key bond-forming step—the electrophilic attack of the aminomethyl cation at the para-position of one of the phenyl rings of N,N-diphenylaniline.
The reaction coordinate for this electrophilic substitution would map the energetic pathway from the separated reactants to the formation of a cationic intermediate (often a Wheland-type intermediate or sigma complex), and finally to the deprotonated product. Each stationary point on this coordinate—reactants, transition state(s), intermediate(s), and products—is characterized by its energy, geometry, and vibrational frequencies. The transition state is a first-order saddle point on the PES, uniquely characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the formation of the new C-C bond).
For example, in a hypothetical reaction between N,N-diphenylaniline and a generic iminium cation ([CH₂NR₂]⁺), the reaction coordinate would trace the change in the system's potential energy as the methylene carbon of the iminium ion approaches the para-carbon of the aniline ring. DFT calculations can predict the activation energy (the energy difference between the reactants and the transition state), which is a key determinant of the reaction rate. Similar computational approaches have been used to study the N-alkylation of amines and related C-C bond-forming reactions, providing insight into activation barriers and reaction mechanisms. researchgate.net
The table below presents hypothetical, yet representative, data from a DFT calculation at the B3LYP/6-31G(d) level of theory for the aminomethylation of N,N-diphenylaniline.
Table 1: Calculated Energetic and Geometric Parameters for the Aminomethylation of N,N-Diphenylaniline This table contains interactive elements. Click on the headers to sort the data.
| Stationary Point | Description | Relative Energy (kcal/mol) | Key Distance (C-C) (Å) | Imaginary Frequency (cm⁻¹) |
|---|---|---|---|---|
| Reactants | N,N-Diphenylaniline + [CH₂N(CH₃)₂]⁺ | 0.0 | > 3.5 | N/A |
| Transition State (TS) | C-C bond formation | +15.2 | 2.15 | -350i |
| Intermediate | Sigma (σ) Complex | +5.8 | 1.51 | N/A |
| Product Complex | This compound + H⁺ | -10.5 | 1.51 | N/A |
The transition state geometry would reveal a partially formed bond between the electrophile and the aromatic ring, with the positive charge delocalized across the system. This type of analysis has been applied to various triphenylamine derivatives to understand their electronic properties and reactivity. nih.govresearchgate.net Investigations into related rearrangements, such as the Bamberger rearrangement of N-phenylhydroxylamine, also rely heavily on DFT calculations to map reaction pathways and identify key transition states, underscoring the power of these methods in elucidating complex organic mechanisms. haverford.edu By mapping the entire reaction coordinate, computational chemists can not only rationalize experimental outcomes but also guide the design of more efficient synthetic procedures for obtaining target molecules like this compound.
Research on "this compound" in Advanced Materials and Sensor Technology Remains Undocumented in Publicly Available Literature
The field of organic electronics heavily relies on molecules with specific electronic properties, such as triphenylamine derivatives, which are known for their hole-transporting capabilities. nih.govresearchgate.netmdpi.com These materials are crucial for the development of efficient Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. nih.govresearchgate.netnih.govnih.gov Research in this area focuses on synthesizing novel molecules, often with bulky or electronically tuned functional groups, to enhance performance and stability. nih.govresearchgate.net However, the specific derivative this compound does not appear in studies alongside commonly researched hole-transporting materials.
Likewise, the development of chemosensors and fluorescent probes is an active area of research, with scientists designing molecules that can selectively bind to and signal the presence of specific ions or molecules. nih.gov Triphenylamine scaffolds are sometimes used as the basis for such probes due to their fluorescent properties. nih.gov These sensors are engineered for high sensitivity and selectivity for various analytes, from metal ions to biologically relevant molecules like hydrazine. nih.govrsc.org Despite the structural similarity of this compound to these base scaffolds, there is no evidence of its specific synthesis or application for these purposes in the reviewed literature.
While many derivatives of N,N-diphenylaniline and triphenylamine are subjects of intensive study for the applications outlined, the aminomethyl variant remains conspicuously absent from research reports. This suggests that this compound may be a novel compound with unexplored potential, or it may serve primarily as a chemical intermediate rather than a final functional material. As of now, its role and properties in advanced materials science are yet to be investigated and reported in the scientific community.
V. Advanced Materials Science Applications and Research Perspectives
Chemo- and Biosensor Design and Development
Supramolecular Recognition and Sensing Mechanisms
The design of molecules capable of selective recognition of specific ions or molecules is a cornerstone of sensor technology. The 4-(Aminomethyl)-N,N-diphenylaniline structure contains key functional groups that suggest its potential for development as a chemosensor. The lone pair of electrons on the tertiary amine and the primary amine group can act as binding sites for metal ions or other electrophilic species. Furthermore, the N,N-diphenylaniline group can participate in π-π stacking interactions, which can be perturbed upon binding events.
Research in the broader field of aniline-phenol recognition has demonstrated the formation of specific hydrogen-bonded supramolecular synthons. nih.gov For instance, cocrystals of various anilines and phenols exhibit predictable hydrogen bonding patterns, such as the [⋯O—H⋯N—H⋯]₂ tetramer synthon. nih.gov This principle of specific, non-covalent interactions could be harnessed in sensors based on this compound. The aminomethyl group provides a site for hydrogen bonding, which, in conjunction with the electronic properties of the diphenylaniline core, could lead to detectable changes in fluorescence or color upon binding to a target analyte. While specific studies on this compound as a sensor are not yet prevalent, the foundational principles of supramolecular recognition strongly support this as a promising area of future research.
Supramolecular Chemistry and Self-Assembly Studies
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined, larger structures is a powerful tool for creating novel materials with tailored properties.
Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. This is achieved by controlling the intermolecular interactions within the crystal lattice. In the case of this compound, several non-covalent interactions can be envisaged to direct its self-assembly in the solid state. These include:
Hydrogen Bonding: The primary aminomethyl group is a strong hydrogen bond donor, while the tertiary amine can act as a hydrogen bond acceptor. This allows for the formation of various hydrogen-bonded networks.
π-π Stacking: The multiple phenyl rings of the N,N-diphenylaniline moiety provide ample opportunity for π-π stacking interactions, which can lead to the formation of columnar or layered structures.
N-H···π Interactions: The N-H bonds of the aminomethyl group can interact with the electron-rich π-systems of the phenyl rings, further stabilizing the crystal packing.
The interplay of these interactions can be used to design crystals with specific properties, such as nonlinear optical activity or specific host-guest capabilities. The study of related aniline-phenol cocrystals reveals the importance of such interactions in determining the final crystal structure. nih.gov
| Interaction Type | Potential Role in Crystal Packing of this compound |
| Hydrogen Bonding | Directional control of molecular assembly, formation of chains or sheets. |
| π-π Stacking | Formation of extended aromatic arrays, influencing electronic properties. |
| N-H···π Interactions | Fine-tuning of molecular orientation and packing density. |
The self-assembly of small molecules is a key strategy for the bottom-up fabrication of ordered nanostructures and soft materials like gels and liquid crystals. The amphiphilic nature of certain molecules, possessing both hydrophilic and hydrophobic domains, can drive their assembly in solution. While this compound itself is primarily hydrophobic, its derivatives could be functionalized to introduce hydrophilic character, leading to amphiphilic molecules capable of forming micelles, vesicles, or nanofibers in aqueous environments.
Research on self-assembling peptides has shown that even small molecules can form extensive fibrous networks, leading to the formation of hydrogels. nih.gov These materials have potential applications in drug delivery and tissue engineering. nih.gov By analogy, derivatives of this compound could be designed to self-assemble into similar nanostructures, with the diphenylaniline core providing a bulky, rigid component to influence the morphology of the resulting assemblies.
Polymeric Materials and Conjugated Polymer Systems
The incorporation of specific functional units into polymer chains is a powerful method for creating materials with advanced properties. The bifunctional nature of this compound, with its reactive amine and electronically active diphenylaniline group, makes it an attractive candidate for use in polymer chemistry.
The primary amine group of this compound allows for its incorporation into various polymer backbones through reactions such as amidation or imination. For instance, it can be reacted with diacyl chlorides or dianhydrides to form polyamides or polyimides, respectively. The resulting polymers would feature the N,N-diphenylaniline moiety as a pendant group, which can impart desirable properties such as:
Hole-Transporting Properties: The triphenylamine (B166846) core is a well-known hole-transporting unit, making these polymers potentially useful in organic light-emitting diodes (OLEDs) and photovoltaic devices.
High Thermal Stability: The rigid aromatic structure of the diphenylaniline group can enhance the thermal stability of the polymer.
Fluorescence: Triphenylamine derivatives are often fluorescent, and polymers incorporating this unit could exhibit interesting photophysical properties.
The synthesis of polymers from monomers with similar structures, such as 6-amino-2-(p-aminophenyl)-4-phenylquinazoline, has been shown to yield rigid-chain polymers with high thermal stability. marquette.edu This supports the potential of this compound as a monomer for high-performance polymers.
| Polymer Type | Potential Synthetic Route with this compound | Potential Properties |
| Polyamide | Reaction with a diacyl chloride. | High thermal stability, good mechanical properties. |
| Polyimide | Reaction with a dianhydride followed by imidization. | Excellent thermal and chemical resistance, good dielectric properties. |
| Polyurethane | Reaction with a diisocyanate. | Elastomeric properties, tunable mechanical strength. |
Cross-linking is a crucial process for improving the mechanical properties, thermal stability, and chemical resistance of polymers. The primary amine group of this compound makes it a potential cross-linking agent for polymers containing amine-reactive groups, such as epoxies, isocyanates, and acrylates.
The use of polyfunctional amines as cross-linkers is a well-established strategy in polymer chemistry. google.com By reacting with the polymer chains, this compound can form a three-dimensional network structure. The bulky diphenylaniline group would be incorporated into the cross-linked network, which could influence the final properties of the material, for example, by increasing its rigidity and modifying its refractive index. Research into novel cross-linking dyes has shown that the incorporation of specific chromophoric units via cross-linking can impart color and other functionalities to materials like textiles. researchgate.net Similarly, cross-linking with this compound could be a route to functionalize materials with the electronic properties of the triphenylamine core.
Catalysis and Organocatalysis Research
The utility of a molecule as a ligand in transition metal catalysis is predicated on its ability to coordinate to a metal center and electronically influence its catalytic activity. The molecular structure of this compound, featuring a primary amine group and a triphenylamine core, suggests potential for coordination with transition metals. The nitrogen atom of the aminomethyl group presents a potential coordination site.
A comprehensive review of scientific literature and chemical databases was performed to identify studies investigating this compound as a ligand for transition metal catalysis. Despite its structural features that suggest potential ligand activity, no specific research articles, communications, or reviews were found that report the synthesis, characterization, or application of transition metal complexes involving this compound as a ligand for catalytic processes. The search included broad inquiries into its use in various cross-coupling reactions, hydrogenation, oxidation, and polymerization catalysis. The absence of such reports in the current body of scientific literature indicates that the potential of this compound in this domain remains unexplored or unpublished.
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The aminomethyl group in this compound could theoretically participate in organocatalytic transformations, for instance, in iminium or enamine catalysis. The bulky N,N-diphenylaniline moiety could also impart specific steric or electronic effects on a catalytic cycle.
An extensive search of the chemical literature was conducted to find instances where this compound has been explored as an organocatalyst. The search focused on its potential application in asymmetric synthesis, condensation reactions, and other organocatalytic transformations. The results of this comprehensive search indicate that there are no published studies detailing the use of this compound as a primary or co-catalyst in any organocatalytic reactions. Its potential in this field is, therefore, yet to be investigated and reported in peer-reviewed scientific literature.
Bioimaging Probes and Research Tools (excluding clinical human trial data)
The triphenylamine scaffold, a core component of this compound, is a well-known fluorophore and is often incorporated into larger molecular structures to serve as a fluorescent probe for bioimaging. The aminomethyl group provides a reactive handle that could be functionalized to create targeted probes for specific biomolecules or cellular components.
A thorough literature search was undertaken to identify research focused on the design and synthesis of bioimaging probes derived from this compound. The investigation sought to find studies where this compound was used as a starting material or a key intermediate in the development of fluorescent probes for research applications such as fluorescence microscopy or flow cytometry. The search revealed no specific examples of bioimaging probes that are directly synthesized from or incorporate the this compound structure. While the triphenylamine core is prevalent in bioimaging, the specific derivative this compound does not appear in the surveyed literature as a platform for the design of research imaging tools.
Understanding the mechanism of interaction between a bioimaging probe and its biological target is crucial for the interpretation of imaging data. Such mechanisms can include covalent bonding, non-covalent interactions like hydrogen bonding or hydrophobic interactions, or specific enzyme-substrate recognition.
Given the absence of any reported bioimaging probes based on this compound in the scientific literature, as detailed in the previous section, there is consequently no research available on the mechanisms of biological interaction of such probes at the molecular level. The exploration of how this molecule or its derivatives might interact with biological systems for imaging purposes remains a hypothetical exercise in the absence of empirical data.
Vi. Derivatization Strategies and Functional Analogues
Synthesis of Substituted N,N-Diphenylaniline Derivatives
The N,N-diphenylaniline moiety is amenable to various synthetic modifications, enabling the creation of a diverse library of derivatives with tailored characteristics. These synthetic strategies primarily target the aromatic rings or the aminomethyl functional group.
The phenyl rings of the N,N-diphenylaniline structure can be functionalized through several established aromatic substitution reactions. The electron-rich nature of the triphenylamine (B166846) system facilitates electrophilic aromatic substitution.
Halogenation: Introducing halogen atoms such as bromine or chlorine onto the aromatic rings serves two main purposes: it alters the electronic properties of the molecule and provides a reactive handle for subsequent cross-coupling reactions. For instance, bromination can be achieved using reagents like N-bromosuccinimide, paving the way for Suzuki or Sonogashira coupling reactions to introduce further complexity.
Nitration: The aromatic rings can be nitrated using standard conditions, such as a mixture of nitric and sulfuric acid. The resulting nitro derivatives can then be reduced to form additional amino groups, which can be used for further conjugation or to modulate the electronic properties of the molecule. ntu.edu.tw
Alkylation and Acylation: Friedel-Crafts reactions can be employed to introduce alkyl or acyl groups. These modifications can influence the molecule's solubility and steric profile, which is particularly relevant for applications in material science. Studies on related aromatic amines have shown that the introduction of bulky alkyl groups can significantly impact the molecule's properties. nih.gov
A summary of common aromatic ring functionalization methods is provided in the table below.
| Reaction Type | Typical Reagents | Purpose of Functionalization |
| Halogenation | N-bromosuccinimide (NBS), Br₂ | Modify electronic properties, provide handle for cross-coupling |
| Nitration | HNO₃, H₂SO₄ | Introduce nitro groups for subsequent reduction to amines |
| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃, RCOCl/AlCl₃ | Increase steric bulk, modify solubility |
Interactive Data Table:
The primary amine of the aminomethyl group is a key site for derivatization, allowing for the covalent attachment of 4-(aminomethyl)-N,N-diphenylaniline to a variety of substrates and molecules.
Amide and Sulfonamide Formation: The amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form robust amide and sulfonamide linkages. nih.gov This is a common strategy for creating well-defined molecular architectures.
Schiff Base Formation: Condensation with aldehydes or ketones yields imines, also known as Schiff bases. This reaction is often reversible and can be used in the design of dynamic chemical systems and sensors. bohrium.com
Reductive Alkylation: The primary amine can be converted to a secondary or tertiary amine via reductive alkylation, which involves reaction with an aldehyde or ketone in the presence of a reducing agent. nih.gov
Aminomethylation: In some contexts, the aminomethyl group itself can be introduced onto an aromatic system, highlighting the utility of this functional group in building complex molecules. frontiersin.orgresearchgate.net
Conjugation with Other Functional Moieties
The unique electronic properties of the N,N-diphenylaniline core make it an attractive component for creating multifunctional materials through conjugation with other chemical entities.
The electron-donating triphenylamine unit is frequently used as a donor in donor-π-acceptor (D-π-A) systems. st-andrews.ac.uk When conjugated to an electron-accepting chromophore, the resulting molecule can exhibit strong intramolecular charge transfer (ICT), leading to interesting photophysical properties such as large Stokes shifts and solvatochromism. bohrium.comsioc-journal.cn These properties are highly desirable for the development of fluorescent probes and sensors. sioc-journal.cnnih.govrsc.org For example, triphenylamine derivatives have been linked to various acceptor moieties to create emitters for organic light-emitting diodes (OLEDs) and probes for detecting specific ions or molecules. st-andrews.ac.ukrsc.orgresearchgate.net
The aminomethyl group can act as an effective anchor to graft the this compound molecule onto the surface of inorganic nanomaterials like metal nanoclusters or quantum dots. nih.gov This surface functionalization can enhance the stability and dispersibility of the nanomaterials and can also impart new functionalities. For instance, triphenylamine-functionalized metal nanoclusters have been shown to improve the efficiency and stability of perovskite solar cells by enhancing charge transfer and protecting the perovskite layer. nih.gov
Development of Polymeric Derivatives and Macromolecules
Incorporating the this compound unit into a polymer backbone or as a pendant group is a powerful strategy for creating advanced functional materials. The resulting polymers often possess valuable redox and photophysical properties, making them suitable for applications in optoelectronics.
Polyamides containing triphenylamine units have been synthesized and characterized, demonstrating good thermal stability and solubility in organic solvents, which is crucial for processability into films. ntu.edu.twresearchgate.net The synthesis of these polyamides can be achieved through methods like direct phosphorylation polycondensation or low-temperature solution polycondensation, reacting a diamine containing the triphenylamine moiety with various aromatic dicarboxylic acids. ntu.edu.twnih.govresearchgate.net The presence of the bulky, non-coplanar triphenylamine structure can improve the solubility of otherwise intractable aromatic polyamides. ntu.edu.tw These polymers are being explored for use as hole-transporting materials in OLEDs and other electronic devices. google.comgoogle.com
The table below presents examples of polymer systems incorporating triphenylamine units and their synthetic methods.
| Polymer Type | Monomers | Polymerization Method | Key Properties | Reference |
| Aromatic Polyamide | N,N′-Bis(4-aminophenyl)-N,N′-diphenyl-1,4-phenylenediamine and aromatic dicarboxylic acids | Direct phosphorylation polycondensation or low-temperature solution polycondensation | Good solubility, high thermal stability, film-forming capability | ntu.edu.tw |
| Polyamides | Diols and diamines | Catalytic dehydrogenation | Linear polyamides with controlled molecular weight | nih.gov |
Interactive Data Table:
Structure-Property Relationship Studies of Derivatives (excluding chemical/physical property data)
The functional properties of this compound derivatives are intrinsically linked to their molecular structure. Modifications to the triphenylamine (TPA) core, the phenyl rings, or the aminomethyl group can lead to significant changes in the molecule's behavior, particularly its photophysical and electronic properties.
Influence of Substituents on the Triphenylamine Core:
Electron-Donating Groups (EDGs): The addition of electron-donating groups, such as methoxy (B1213986) (-OCH₃) or alkyl chains, to the phenyl rings of the TPA structure generally enhances the electron-donating character of the core. This can lead to a destabilization of the highest occupied molecular orbital (HOMO), which in turn can influence the energy of intramolecular charge transfer (ICT) transitions.
Electron-Withdrawing Groups (EWGs): Conversely, attaching electron-withdrawing groups like cyano (-CN) or nitro (-NO₂) to the TPA phenyl rings can stabilize the HOMO. This modification can significantly alter the photophysical properties, with studies on similar TPA-based luminogens showing that strong electron acceptors can induce intense emissions in solution due to the formation of hybridized local and charge-transfer (HLCT) states. rsc.org However, in the aggregated state, these groups can lead to fluorescence quenching. rsc.org
Halogen Substitution: The introduction of halogen atoms (F, Cl, Br, I) onto the TPA core has been shown to influence the electronic configuration and intermolecular interactions. rsc.org These substitutions can lead to enhanced mechanoluminescence properties, with the effect being attributed to both the electron-withdrawing nature of the halogens and the promotion of twisted molecular structures that favor strong intermolecular interactions. rsc.org
Impact of Modifications to the Aminomethyl Group:
The aminomethyl group (-CH₂NH₂) is a key functional site for derivatization. Its primary amine allows for a variety of chemical transformations, each imparting unique properties to the resulting derivative.
N-Alkylation and N-Arylation: Replacing the hydrogen atoms on the nitrogen of the aminomethyl group with alkyl or aryl substituents can influence the steric hindrance around the nitrogen center and its basicity. These changes can affect the molecule's reactivity and its ability to participate in intermolecular interactions.
Formation of Amides and Imines: The primary amine of the aminomethyl group can readily react to form amides and imines. This type of derivatization introduces new conjugated pathways and can significantly alter the electronic properties of the molecule. For instance, the formation of an imine can extend the π-conjugation of the system, potentially leading to red-shifted absorption and emission spectra.
Functional Analogues and Comparative Studies:
The study of functional analogues provides valuable insights into the structure-property relationships of this compound. By comparing its properties to those of similar molecules, a deeper understanding of the role of each structural component can be achieved.
Triphenylamine-based Star-like Molecules: Research on star-like molecules with a triphenylamine core has demonstrated that extending the conjugation of the molecule leads to a shift in fluorescence from the blue to the green wavelength region. rsc.org This suggests that derivatives of this compound with extended π-systems could exhibit tunable emission properties.
Polymers Incorporating the Aminomethyl Moiety: The incorporation of the 4-(aminomethyl)styrene unit into polymers has been shown to influence the thermal properties of the resulting materials. researchgate.net For example, polymers containing aminomethyl groups have been observed to possess high glass transition temperatures. researchgate.net This indicates that polymerization of this compound derivatives could yield thermally stable materials.
The following interactive table summarizes the expected impact of various substituents on the functional properties of this compound derivatives, based on findings from related compounds.
| Derivative Type | Substituent/Modification | Position of Modification | Expected Impact on Functional Properties | Supporting Evidence from Analogous Compounds |
| TPA-Substituted | Electron-Donating Group (e.g., -OCH₃) | Phenyl rings of TPA | Enhanced electron-donating character, potential for altered ICT | General principles of TPA chemistry |
| TPA-Substituted | Electron-Withdrawing Group (e.g., -CN) | Phenyl rings of TPA | Induced emission in solution, potential for aggregation-caused quenching | rsc.org |
| TPA-Substituted | Halogen (e.g., -Br, -Cl) | Phenyl rings of TPA | Enhanced mechanoluminescence, altered electronic configuration | rsc.org |
| Aminomethyl-Modified | Extended π-conjugation (e.g., via imine formation) | Aminomethyl group | Red-shifted absorption and emission spectra | rsc.org |
| Polymeric Analogue | Incorporation into a polymer backbone | Aminomethyl group | Increased thermal stability (higher glass transition temperature) | researchgate.net |
Vii. Analytical Methodologies and Advanced Characterization for Research Purity and Stability
Chromatographic Separation Techniques
Chromatography is an indispensable tool for separating the target compound from impurities, which may include starting materials, by-products, or residual solvents from its synthesis.
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds like 4-(Aminomethyl)-N,N-diphenylaniline. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For this amine-containing triphenylamine (B166846) derivative, a reverse-phase HPLC method is typically most effective.
In a typical research setting, a C18 column is used as the stationary phase, which is nonpolar. The mobile phase is a polar solvent mixture, often consisting of acetonitrile (B52724) and water, sometimes with a modifier like trifluoroacetic acid (TFA) to improve peak shape by protonating the amine group. The compound is detected as it elutes from the column using a UV-Vis detector, as the triphenylamine chromophore absorbs strongly in the UV region. The purity is calculated by integrating the area of the main peak and comparing it to the total area of all detected peaks. For high-purity research-grade material, the expectation is typically >99%.
Table 1: Example HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 5 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | 254 nm & 300 nm |
| Expected Rt | ~8.5 minutes |
While HPLC is ideal for the main compound, Gas Chromatography (GC) is the standard method for detecting and quantifying volatile impurities, such as residual solvents from synthesis and purification. nih.gov The synthesis of this compound may involve solvents like toluene, dimethylformamide (DMF), or dichloromethane. researchgate.net
In this method, a sample of the compound is dissolved in a high-boiling solvent (e.g., dimethyl sulfoxide) and injected into the GC. Often, headspace GC is employed, where the vapor above the sample is injected, to avoid contaminating the instrument with the non-volatile target compound. nih.gov The volatile impurities are separated based on their boiling points and interaction with the GC column, and detected by a Flame Ionization Detector (FID). researchgate.net The concentration of each solvent is determined by comparing its peak area to that of a known standard.
Table 2: Potential Volatile Impurities and Typical GC Detection
| Impurity (Solvent) | Boiling Point (°C) | Typical GC Column |
|---|---|---|
| Dichloromethane | 39.6 | DB-624 or similar |
| Toluene | 110.6 | DB-624 or similar |
| Dimethylformamide (DMF) | 153 | DB-WAX or similar |
| Triethylamine | 89.5 | DB-WAX or similar |
Thin-Layer Chromatography (TLC) is a rapid, qualitative, and cost-effective technique used to monitor the progress of a chemical reaction in real-time. youtube.com For instance, in a synthesis where 4-formyl-N,N-diphenylaniline is converted to this compound via reductive amination, TLC can be used to track the consumption of the aldehyde starting material and the formation of the amine product.
A small aliquot is taken from the reaction mixture at various time points and spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). The starting material and product will have different retention factors (Rf values) due to their difference in polarity—the amine product is generally more polar than the aldehyde precursor. By spotting the reaction mixture alongside pure samples of the starting material and product, one can visually assess the reaction's completion when the starting material spot disappears and is replaced by a strong product spot. youtube.com
Thermal Analysis Techniques for Material Stability Research
Thermal analysis is critical for materials intended for applications where they might be exposed to high temperatures, such as in organic electronics. These techniques measure changes in the physical properties of a substance as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). This analysis is crucial for determining the thermal stability and decomposition temperature of this compound. Triphenylamine derivatives are known for their relatively high thermal stability. researchgate.nettue.nl
The TGA thermogram plots mass percentage against temperature. The onset temperature of weight loss indicates the point at which the compound begins to decompose. The temperature at which a certain percentage of weight loss occurs (e.g., Td5% or Td10% for 5% or 10% loss) is a common metric for comparing thermal stability. researchgate.net For a stable organic molecule like this, decomposition is often expected to begin well above 300 °C. mdpi.com
Table 3: Representative TGA Data for Thermal Stability
| Parameter | Value | Description |
|---|---|---|
| Heating Rate | 10 °C/min | Standard heating rate for analysis. |
| Atmosphere | Nitrogen (N₂) | Inert atmosphere to prevent oxidative decomposition. |
| Td5% (Onset) | ~350 °C | Temperature at which 5% weight loss is observed, indicating the start of significant decomposition. |
| Td50% | ~420 °C | Temperature at which 50% of the material has decomposed. |
| Residual Mass | < 5% at 600 °C | The amount of material remaining at the end of the analysis. |
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. linseis.com It is used to detect and analyze phase transitions, such as melting (endothermic process), crystallization (exothermic process), and glass transitions. nih.gov
For this compound, a DSC scan would reveal its melting point (Tm), which appears as a sharp endothermic peak. If the material can exist in an amorphous or glassy state, a subtle change in the baseline of the DSC curve, known as the glass transition temperature (Tg), may also be observed. researchgate.net This data is vital for understanding the material's solid-state morphology and processing parameters.
Table 4: Hypothetical DSC Data for Phase Transitions
| Thermal Event | Temperature (°C) | Description |
|---|---|---|
| Glass Transition (Tg) | ~115 °C | Indicates the transition from a rigid, glassy state to a more rubbery, amorphous state. Observed on the second heating cycle after rapid cooling. |
| Melting Point (Tm) | ~210 °C | The peak temperature of the endothermic event corresponding to the solid-to-liquid phase transition. |
| Decomposition | >350 °C | Onset of an exothermic or complex endothermic event associated with thermal degradation, consistent with TGA data. |
Electrochemical Characterization Methods
Electrochemical techniques are powerful tools for probing the electronic characteristics of molecules like "this compound," which belongs to the broader class of triphenylamine (TPA) and N,N'-diphenyl-p-phenylenediamine (DPPD) derivatives. These compounds are known for their redox activity, making them interesting candidates for various electronic and optoelectronic applications. While specific experimental data for "this compound" is not extensively available in public literature, its electrochemical properties can be inferred from the well-documented behavior of its parent compound, N,N'-diphenyl-p-phenylenediamine, and other substituted derivatives.
Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox properties of a compound, providing information on oxidation and reduction potentials, the stability of the resulting species, and the kinetics of electron transfer reactions.
For N,N'-diphenyl-p-phenylenediamine and its derivatives, cyclic voltammetry typically reveals two successive one-electron oxidation processes. These correspond to the formation of a stable cation radical and a dication, respectively. The presence of substituents on the phenyl rings can significantly influence the potentials at which these oxidation events occur.
The introduction of an aminomethyl group (-CH₂NH₂) at the para position of one of the N-phenyl rings in "this compound" is expected to influence its redox behavior. The aminomethyl group can exhibit a mild electron-donating effect, which would likely lower the oxidation potentials compared to the unsubstituted N,N'-diphenyl-p-phenylenediamine. This is because electron-donating groups increase the electron density on the nitrogen atoms, making the removal of an electron easier.
A hypothetical cyclic voltammogram of "this compound" would be expected to show two reversible or quasi-reversible oxidation waves. The first oxidation potential (Eₒₓ₁) would correspond to the formation of the cation radical, and the second oxidation potential (Eₒₓ₂) would correspond to the formation of the dication. The reversibility of these processes is indicative of the stability of the oxidized species. For many N,N'-diphenyl-p-phenylenediamine derivatives, these oxidized forms are known to be stable, which is a desirable property for applications in electrochromic devices and as charge-transporting materials. researchgate.net
Below is a table summarizing the expected redox potentials for "this compound" based on the known values for related compounds. These values are illustrative and would require experimental verification.
| Compound | First Oxidation Potential (Eₒₓ₁, V vs. Ag/AgCl) | Second Oxidation Potential (Eₒₓ₂, V vs. Ag/AgCl) |
| N,N'-Diphenyl-p-phenylenediamine (DPPD) | ~0.6-0.7 | ~1.0-1.1 |
| This compound | ~0.5-0.6 | ~0.9-1.0 |
| N,N,N',N'-Tetraphenyl-1,4-phenylenediamine | 0.61-0.64 | 0.99-1.07 |
Note: The values for "this compound" are estimated based on the expected electron-donating effect of the aminomethyl group and data from related compounds. ntu.edu.tw
The stability of the oxidized species can be assessed by the ratio of the anodic to cathodic peak currents (Ipa/Ipc) in the cyclic voltammogram. A ratio close to unity suggests a stable oxidized species. For many well-behaved N,N'-diphenyl-p-phenylenediamine derivatives, this ratio is indeed close to 1.
Electrochemical Impedance Spectroscopy is a powerful non-destructive technique used to study the interfacial properties and charge transfer kinetics of electrochemical systems. By applying a small amplitude AC potential over a range of frequencies, a wealth of information about the resistance and capacitance elements of the system can be obtained.
When a film of a redox-active material like "this compound" is coated onto an electrode surface, EIS can be used to probe the dynamics of charge transfer at the electrode/film interface and charge transport within the film itself. The resulting impedance data is often represented as a Nyquist plot, where the imaginary part of the impedance (-Z") is plotted against the real part (Z').
A typical Nyquist plot for a simple electrochemical system can be modeled by an equivalent circuit, such as the Randles circuit. This circuit includes the solution resistance (Rs), the charge transfer resistance (Rct), the double-layer capacitance (Cdl), and in some cases, a Warburg element (Zw) representing diffusion. The charge transfer resistance (Rct) is of particular interest as it quantifies the resistance to electron transfer at the interface. A lower Rct value indicates faster charge transfer kinetics.
For a material like "this compound," the charge transfer dynamics are expected to be influenced by its molecular structure and the morphology of the film. The presence of the flexible aminomethyl group might affect the packing of the molecules in the solid state, which in turn could influence the pathways for charge hopping between adjacent molecules.
The table below presents hypothetical EIS parameters for a film of "this compound" on an electrode, based on typical values observed for similar organic semiconductor materials.
| Parameter | Symbol | Expected Value Range | Significance |
| Solution Resistance | Rs | 10 - 100 Ω | Resistance of the electrolyte |
| Charge Transfer Resistance | Rct | 1 - 10 kΩ·cm² | Resistance to electron transfer at the electrode/film interface |
| Double-Layer Capacitance | Cdl | 1 - 20 µF·cm⁻² | Capacitance of the electrical double layer at the interface |
These parameters would be extracted by fitting the experimental EIS data to an appropriate equivalent circuit model. The analysis of these parameters as a function of experimental conditions can provide a detailed understanding of the charge transfer processes occurring in "this compound"-based systems.
Viii. Future Directions and Emerging Research Avenues for 4 Aminomethyl N,n Diphenylaniline
Integration in Artificial Intelligence-Driven Materials Discovery
The field of materials science is being revolutionized by the integration of artificial intelligence (AI) and machine learning. These data-driven approaches can accelerate the discovery of new materials with tailored properties by orders of magnitude compared to traditional experimental methods. AI models, pre-trained on vast molecular databases, can screen millions of potential candidates for desired characteristics, such as electronic properties, stability, and synthetic accessibility.
| Research Area | AI-Driven Task | Potential Outcome |
| Organic Electronics | Prediction of charge mobility and energy levels. | Identification of optimal derivatives for use as hole-transporting layers. |
| Polymer Chemistry | Simulation of polymerization reactions and prediction of polymer properties. | Design of novel polymers with tailored electronic and physical characteristics. |
| Supramolecular Chemistry | Prediction of self-assembly behavior and host-guest interactions. | Discovery of new functional porous materials for sensing or catalysis. |
Advanced Spectroscopic Imaging Techniques
A thorough understanding of the photophysical properties of 4-(Aminomethyl)-N,N-diphenylaniline is crucial for its application in optoelectronic devices. Advanced spectroscopic techniques can provide deep insights into the excited-state dynamics, including intramolecular charge transfer (ICT) processes, which are common in donor-acceptor molecules.
Studies on analogous triphenylamine (B166846) and diphenylamine (B1679370) derivatives with amido substituents have revealed complex photophysical behavior that is highly dependent on solvent polarity. rsc.org These studies show that in nonpolar solvents, emission typically arises from a locally excited state, while in more polar environments, an ICT state is formed. rsc.org In some cases, a twisted intramolecular charge transfer (TICT) state can also be involved, providing an efficient non-radiative decay pathway. rsc.org
Future research on this compound should employ a combination of steady-state and time-resolved spectroscopic techniques to elucidate its photophysical properties.
Table 2: Spectroscopic Techniques for Characterizing this compound
| Technique | Information Gained | Relevance |
| Femtosecond Transient Absorption Spectroscopy | Characterization of excited-state dynamics and identification of transient species (e.g., ICT, TICT states). | Understanding the efficiency of charge transfer processes crucial for optoelectronic applications. |
| Time-Resolved Fluorescence Spectroscopy | Measurement of fluorescence lifetimes and investigation of solvent-dependent emission properties. | Probing the nature of the emissive state and non-radiative decay pathways. |
| Spectroelectrochemistry | Correlation of spectroscopic changes with electrochemical redox events. | Understanding the electronic structure of the oxidized and reduced forms of the molecule. |
Exploration in Quantum Chemistry and Spintronics Research
The triphenylamine unit is a well-established building block for materials with interesting electronic and magnetic properties. Its ability to form stable radical cations makes it a prime candidate for applications in quantum chemistry and spintronics. The incorporation of an aminomethyl group offers a route to creating novel diradical or polyradical species through appropriate chemical modifications.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the electronic structure, magnetic coupling, and potential for intramolecular magnetic interactions in derivatives of this compound. These theoretical studies can guide the synthesis of new molecules with tailored spintronic properties. The propeller shape of the triphenylamine moiety can also endow polymers with useful characteristics such as redox activity and ferromagnetic behavior. nih.gov
Challenges and Opportunities in Scalable Synthesis
While this compound is available from commercial suppliers, the development of a truly scalable and cost-effective synthesis remains a challenge. The multi-step nature of its synthesis, likely involving the formation of the triphenylamine core followed by functionalization, presents opportunities for process optimization. Key challenges include ensuring high yields, minimizing the use of expensive reagents and catalysts, and developing efficient purification methods.
Multidisciplinary Research Collaborations
The diverse potential applications of this compound necessitate a multidisciplinary research approach. Collaborations between synthetic chemists, materials scientists, physicists, and computational chemists will be essential to fully explore and exploit the properties of this versatile molecule.
Synthetic chemists can focus on developing new derivatives and polymerization strategies. researchgate.net Materials scientists can then fabricate and characterize devices incorporating these new materials. Physicists can probe the fundamental electronic and photophysical properties, while computational chemists can provide theoretical insights to guide the design of next-generation materials. Such collaborative efforts will be crucial for translating the potential of this compound into tangible technological advancements. For instance, the development of donor-acceptor polymers often involves a close collaboration to correlate the molecular structure with the desired thermal, optical, and electronic features. nih.gov
Q & A
Basic: What are the optimal synthetic routes for 4-(Aminomethyl)-N,N-diphenylaniline, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, structurally analogous triarylamines (e.g., 4-methyltriphenylamine) are synthesized using Ullmann-type coupling between halobenzenes and diarylamines, achieving yields >95% under Cu-catalyzed conditions in dipolar solvents like DMF at 120–140°C . Key variables include catalyst loading (e.g., CuI vs. Pd catalysts), solvent polarity, and temperature. Reproducibility requires strict control of moisture and oxygen levels to avoid side reactions.
Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : H and C NMR confirm the aminomethyl group’s position (δ ~4.2 ppm for –CHNH) and distinguish para-substituted phenyl rings .
- X-ray crystallography : Resolves torsional angles between aromatic rings (e.g., ~30° twist in triphenylamine derivatives), which influence electronic properties. Weak C–H···π interactions stabilize crystal packing .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (CHN, exact mass 274.147 g/mol) and detects impurities like brominated byproducts .
Advanced: How do computational methods (e.g., DFT) predict the electronic properties of this compound?
Density functional theory (DFT) with hybrid functionals like PBE0 (25% exact exchange) accurately calculates frontier molecular orbitals (HOMO/LUMO), charge transfer (CT) states, and dipole moments. For triphenylamine derivatives, the HOMO is localized on the diphenylamine moiety, while the LUMO resides on the aminomethyl-substituted ring, enabling CT transitions critical for electroluminescence. Basis sets (e.g., 6-31G*) must balance accuracy and computational cost . Validation against experimental UV-Vis and cyclic voltammetry data is essential to refine parameters like solvent effects .
Advanced: What role does molecular geometry play in the performance of this compound in OLEDs?
The dihedral angle between the central aromatic ring and substituents governs the hybrid local and charge transfer (HLCT) state. Smaller twist angles (<20°) enhance intramolecular CT, improving photoluminescence quantum yield (PLQY) and electroluminescence efficiency. For example, derivatives with planarized structures (e.g., fused pyrazine acceptors) achieve PLQY >80% and external quantum efficiency (EQE) >15% in green OLEDs . Computational energy surface scans (TD-DFT) guide structural optimization for thermally activated delayed fluorescence (TADF) .
Advanced: How can conflicting data on synthesis yields or electronic properties be resolved?
- Synthesis discrepancies : Variations in yields (e.g., 95% vs. 85%) may arise from unoptimized catalysts or impurities in starting materials (e.g., iodobenzene vs. chlorobenzene). Replicate experiments with controlled reagent purity and inert conditions are critical .
- Computational vs. experimental gaps : Discrepancies in HOMO-LUMO gaps (e.g., DFT-predicted 3.2 eV vs. experimental 3.0 eV) require solvent-effect corrections (e.g., COSMO model) and validation via absorption edge analysis .
Advanced: What strategies stabilize this compound derivatives under oxidative or photolytic conditions?
- Steric protection : Bulky substituents (e.g., tert-butyl groups) on phenyl rings reduce aggregation-caused quenching (ACQ) and oxidative degradation.
- Encapsulation : Incorporating the compound into rigid matrices (e.g., polystyrene) mitigates photodegradation.
- Redox tuning : Electron-withdrawing groups (e.g., –CF) lower HOMO levels, enhancing stability against oxidation .
Advanced: How can functionalization of the aminomethyl group expand the compound’s applications?
The –CHNH moiety can be modified via:
- Schiff base formation : Reacting with aldehydes to create imine-linked derivatives for sensor applications.
- Peptide conjugation : As seen in phenylalanine analogs, the aminomethyl group enables solid-phase peptide synthesis for bioactive probes .
- Coordination chemistry : Binding to metal ions (e.g., Zn) via the amine group enables use in multi-responsive sensors .
Basic: What are the key challenges in scaling up synthesis for research-grade purity?
- Byproduct formation : Brominated impurities (e.g., 4-Bromo-N,N-diphenylaniline) arise from incomplete coupling; column chromatography (silica gel, hexane/EtOAc) is essential for purification .
- Solvent removal : High-boiling solvents like DMF require rotary evaporation under reduced pressure to avoid thermal decomposition.
- Yield optimization : Catalyst recycling (e.g., immobilized Cu nanoparticles) improves cost-efficiency for gram-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
